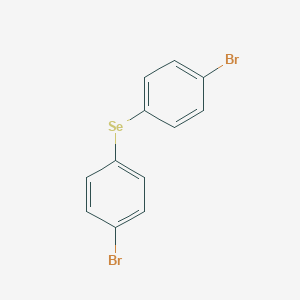

Bis(4-bromophenyl) selenide

Description

The Significance of Selenium in Modern Chemical Synthesis and Materials Science

Selenium's position in the periodic table, as a member of the chalcogen group, endows it with unique chemical properties that make it a valuable element in both chemical synthesis and materials science. wikipedia.org Its ability to exist in multiple oxidation states (from -2 to +6) allows it to participate in a wide array of chemical reactions, including oxidations, reductions, and cyclizations. wikipedia.orgontosight.ai This versatility has made selenium reagents indispensable tools for chemists, enabling the construction of complex molecules under mild conditions. rsc.org

In organic synthesis, selenium compounds are known to facilitate a variety of transformations. For instance, selenoxides, derived from selenides, are unstable in the presence of β-protons and readily undergo elimination reactions, a property that is widely exploited in organic synthesis. wikipedia.org Furthermore, selenium compounds are more nucleophilic than their sulfur counterparts, which enhances their reactivity in certain synthetic applications. wikipedia.org

Beyond its role in synthesis, selenium is a key component in the development of advanced materials. Organoselenium compounds are being explored for their semiconductor properties, which are crucial for applications in electronics and photovoltaics. The unique electronic and optical properties of selenium-containing materials make them promising candidates for use in solar cells, light-emitting diodes (LEDs), and other electronic devices. rsc.org

Overview of Diaryl Selenides: Fundamental Research Perspectives

Diaryl selenides are a class of organoselenium compounds that feature a selenium atom bonded to two aromatic rings. frontiersin.org These compounds are generally stable and serve as important precursors for more reactive organoselenium reagents. wikipedia.org The synthesis of diaryl selenides can be achieved through various methods, with transition metal-catalyzed cross-coupling reactions being a particularly powerful tool. researchgate.net These methods often involve the reaction of an aryl halide with a selenium source in the presence of a catalyst. researchgate.net

From a fundamental research perspective, diaryl selenides are of interest due to their unique chemical and physical properties. They have been shown to possess antioxidant capabilities and are being investigated for their potential therapeutic applications. acs.org The redox-active nature of the selenium center in diaryl selenides allows them to participate in catalytic cycles, making them useful in a variety of chemical transformations. frontiersin.org For example, they have been studied for their ability to catalyze the conversion of peroxynitrite to nitrate (B79036), a reaction with potential environmental and therapeutic implications. frontiersin.org

Research Trajectories and Future Directions for Bis(4-bromophenyl) Selenide (B1212193) Derivatives

Current research in the field of diaryl selenides is focused on the synthesis of novel derivatives with tailored properties for specific applications. The modification of the aryl groups allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn influences its reactivity and potential applications. For instance, the synthesis of bis-heterocyclic compounds from diaryl selenides is an active area of research, with the goal of creating new molecules with potential biological activity. nih.gov

A notable example of a derivative is Bis[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]selane, which is synthesized from a substituted pyrazole (B372694) and a selenium source. nih.gov The characterization of such derivatives provides valuable insights into their structure and properties, which can guide the design of new materials and catalysts. nih.gov

Future research on Bis(4-bromophenyl) selenide and its derivatives will likely focus on several key areas. The development of more efficient and sustainable synthetic methods for these compounds is an ongoing challenge. Furthermore, the exploration of their potential applications in materials science, particularly in the development of new semiconductors and other functional materials, is a promising avenue of research. The presence of bromine atoms in this compound also opens up possibilities for further functionalization through cross-coupling reactions, allowing for the creation of a wide range of new and potentially useful molecules.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₈Br₂Se |

| IUPAC Name | 1-bromo-4-(4-bromophenylselanyl)benzene |

| Molecular Weight | 414.96 g/mol |

| CAS Number | 434723-8 |

Data sourced from PubChem. nih.gov

Research Findings for a this compound Derivative

The following table presents data for a representative derivative, Bis[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]selane . nih.gov

| Property | Value |

| Appearance | Light yellow solid |

| Melting Point | 153–154 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J = 8.3 Hz, 4H), 7.21 (d, J = 8.3 Hz, 4H), 2.37 (s, 6H), 2.28 (s, 6H) ppm |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) | δ 152.3, 142.3, 138.8, 132.2, 126.1, 121.3, 105.0, 13.3, 12.8 ppm |

| HRMS (ESI) | calcd for C₂₂H₂₁Br₂N₄Se [M + H]⁺, 578.9293; found, 578.9298 |

Data sourced from a study on the selective synthesis of bis-heterocycles. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4-(4-bromophenyl)selanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDHAGXJXBHQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[Se]C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 4 Bromophenyl Selenide and Analogous Diaryl Selenides

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly copper and palladium, have proven to be highly effective in catalyzing the formation of C-Se bonds, offering reliable and versatile synthetic routes. mangalkotegovtcollege.org

Copper-catalyzed reactions represent a foundational method for the synthesis of diaryl selenides. These reactions typically involve the coupling of aryl halides with a selenium source. For instance, symmetrical diaryl selenides can be synthesized from aryl halides and selenourea (B1239437) in the presence of copper oxide nanoparticles, which act as an efficient and ligand-free catalyst. nih.gov This method has been successfully applied to a variety of aryl halides to produce the corresponding diaryl selenides in good to excellent yields. nih.gov

Another copper-catalyzed approach involves the reaction of aryl iodides with selenium powder. researchgate.net The use of a copper iodide-1,10-phenanthroline catalytic system is effective for the synthesis of various selenium-containing heterocycles. researchgate.netmdpi.com Furthermore, copper-catalyzed C-Se cross-coupling reactions can be achieved using diaryl diselenides as the selenium source. A heterogeneous copper(I)-catalyzed C–Se coupling of aryl iodides with diaryl diselenides has been developed using a bipyridine-functionalized MCM-41-supported copper(I) complex. researchgate.net This method allows for the synthesis of unsymmetrical diaryl selenides in good to excellent yields, and the catalyst can be recycled multiple times without significant loss of activity. researchgate.net

A specific synthesis of bis(4-bromophenyl)diselenide, a precursor to the target compound, involves reacting 4-bromo-iodobenzene with selenium powder in the presence of copper(II) oxide and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). rsc.org

Table 1: Examples of Copper-Catalyzed Synthesis of Diaryl Selenides

| Aryl Halide | Selenium Source | Catalyst System | Product | Yield (%) | Reference |

| Aryl halides | Selenourea | CuO nanoparticles | Symmetrical diaryl selenides | Good to excellent | nih.gov |

| Aryl iodides | Selenium powder | CuI/1,10-phenanthroline | Selenium-containing heterocycles | Not specified | researchgate.netmdpi.com |

| Aryl iodides | Diaryl diselenides | bpy-MCM-41-CuI | Unsymmetrical diaryl selenides | Good to excellent | researchgate.net |

| 4-Bromo-iodobenzene | Selenium powder | CuO/KOH | Bis(4-bromophenyl)diselenide | 40 | rsc.org |

This table provides a summary of representative copper-catalyzed reactions for the synthesis of diaryl selenides, highlighting the diversity of substrates and catalytic systems.

Palladium catalysts are also powerful tools for the synthesis of diaryl selenides. mangalkotegovtcollege.org A notable palladium-catalyzed method involves the debenzylative cross-coupling of aryl benzyl (B1604629) selenides with aryl bromides. acs.org This approach utilizes a Pd/NIXANTPHOS catalyst system and demonstrates broad functional group tolerance and excellent substrate scope. acs.org The in situ generation of the reactive aryl selenolate from the stable aryl benzyl selenide (B1212193) is a key advantage of this method. acs.org

Another palladium-catalyzed route is the coupling reaction of diaryl diselenides with aryl bromides using a PdCl2(dppf) catalyst and zinc. thieme-connect.com This method provides a pathway to unsymmetrical aryl selenides under neutral conditions. thieme-connect.com Palladium catalysts have also been employed in the reaction of aryl iodides or triflates with organotin selenides, such as Bu3SnSePh, to yield unsymmetrical diaryl selenides. researchgate.net

Table 2: Examples of Palladium-Mediated Synthesis of Diaryl Selenides

| Aryl Precursor 1 | Aryl Precursor 2 | Catalyst System | Product | Yield (%) | Reference |

| Aryl benzyl selenides | Aryl bromides | Pd/NIXANTPHOS | Unsymmetrical diaryl selenides | Not specified | acs.org |

| Diaryl diselenides | Aryl bromides | PdCl2(dppf)/Zn | Unsymmetrical aryl selenides | Good to excellent | thieme-connect.com |

| Aryl iodides/triflates | Bu3SnSePh | Palladium catalyst | Unsymmetrical diaryl selenides | High | researchgate.net |

This table illustrates various palladium-catalyzed cross-coupling reactions for the synthesis of diaryl selenides, showcasing different precursor combinations and catalytic systems.

Transition Metal-Free Synthetic Protocols

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by the desire for more sustainable and cost-effective processes. nih.govrsc.org

Potassium persulfate (K2S2O8) has emerged as a powerful oxidant for promoting C-Se bond formation in the absence of transition metals. rsc.org For instance, the direct thiolation and selenylation of carbazoles can be achieved using diaryl disulfides or diselenides as the sulfur or selenium source, mediated by a Ag/K2S2O8 system. researchgate.net While this specific example uses silver, K2S2O8 is known to facilitate various oxidative coupling reactions in a metal-free manner. rsc.org These reactions often proceed through a radical mechanism. The dehydrative cross-coupling of α,α-diaryl allylic alcohols with thiophenols and thiols can also be promoted by K2S2O8. researchgate.net

Radical-mediated reactions offer another avenue for the synthesis of diaryl selenides without the need for transition metal catalysts. researchgate.net One such method involves the reaction of arylhydrazines with diaryl diselenides in the presence of a base and air as the oxidant. nih.govresearchgate.net This process is believed to proceed through the formation of an aryl radical from the arylhydrazine, which then reacts with the diselenide. nih.govresearchgate.net

Visible light can also be used to initiate radical C-Se bond formation. nih.govmdpi.com For example, the light-mediated coupling of aryl halides with diselenides can occur under photocatalyst-free conditions. bohrium.com This reaction is thought to involve the homolytic cleavage of the diselenide bond upon light irradiation, followed by coupling of the resulting selenyl radical with an aryl radical generated from the aryl halide. bohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of Bis(4-bromophenyl) selenide (B1212193), providing detailed information about the hydrogen, carbon, and selenium nuclei within the molecule.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for verifying the molecular framework of Bis(4-bromophenyl) selenide.

The ¹H NMR spectrum provides information on the chemical environment of the protons. For symmetrical diaryl selenides like this compound, the aromatic protons typically appear as a set of doublets due to coupling between adjacent protons on the benzene (B151609) ring. For instance, in a related compound, 4,4'-dibromodiphenylselenone, the proton NMR spectrum in deuterochloroform (CDCl₃) shows two multiplets at δ 7.54 ppm and δ 7.74 ppm, each integrating to 4 protons, which is consistent with the two distinct proton environments on the para-substituted phenyl rings. journals.co.za

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton. In this compound, distinct signals are expected for the carbon atom bonded to selenium (C-Se), the carbon atom bonded to bromine (C-Br), and the two types of unsubstituted aromatic carbons. The chemical shifts of these carbons are influenced by the electronegativity of the attached selenium and bromine atoms. For example, in the related compound Bis(4-methylphenyl)selenide, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 137.3, 133.1, 130.2, 127.9, and 21.2 ppm, corresponding to the different carbon environments. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Diaryl Selenides

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4,4'-Dibromodiphenylselenone journals.co.za | CDCl₃ | 7.54 (m, 4H), 7.74 (m, 4H) | Not explicitly provided |

| Bis(4-methylphenyl)selenide rsc.org | CDCl₃ | 7.34 (d, J = 8.0 Hz, 4H), 7.05 (d, J = 7.9 Hz, 4H), 2.30 (s, 6H) | 137.3, 133.1, 130.2, 127.9, 21.2 |

⁷⁷Se NMR Spectroscopy for Selenium Environment Analysis

The chemical shift provides valuable information about the electron density around the selenium atom. Electron-withdrawing groups on the aryl rings, such as bromine, are expected to deshield the selenium nucleus, resulting in a downfield chemical shift compared to diphenyl selenide. nih.gov For instance, the ⁷⁷Se NMR chemical shift for 4-chlorophenyl phenyl selenide is reported at δ 415.05 ppm in CDCl₃. rsc.org This sensitivity makes ⁷⁷Se NMR an excellent tool for confirming the successful synthesis and purity of the compound.

Variable-Temperature NMR for Conformational Dynamics Investigations

Variable-temperature (VT) NMR spectroscopy is a valuable technique for studying the conformational dynamics of molecules, such as the rotation around the C-Se bonds in this compound. unipd.itacs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshape that correspond to dynamic processes occurring on the NMR timescale.

For many diaryl selenides at room temperature, the rotation around the C-Se bonds is fast, resulting in time-averaged NMR spectra. rit.edu However, by lowering the temperature, this rotation can be slowed down, potentially leading to the observation of distinct signals for non-equivalent conformers or broadening of the signals as the coalescence temperature is approached. rit.edu This allows for the determination of the energy barriers for these conformational changes. acs.org For example, a study on various para-disubstituted aryl diselenides showed linear downfield shifts in ⁷⁷Se NMR with increasing temperatures, indicating a thermally driven equilibrium. nih.govacs.org The bromine-substituted diselenide exhibited the most significant change, with a chemical shift variation of 0.104 ppm/K. nih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of the aromatic rings and the C-Br and C-Se bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-Br stretching: The carbon-bromine stretching vibration usually appears in the fingerprint region, typically between 600 and 500 cm⁻¹.

C-Se stretching: The carbon-selenium stretching vibration is also found in the fingerprint region, generally around 600-500 cm⁻¹. For example, the C-Se stretching vibration in bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate is observed at 641 cm⁻¹. mdpi.com

The presence and position of these bands can confirm the incorporation of the bromophenyl groups and the selenide linkage. mdpi.comscielo.br

Table 2: Characteristic FT-IR Absorption Bands for Diaryl Selenides

| Functional Group | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-Se Stretch mdpi.com | ~641 |

| C-Br Stretch | 600-500 |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides information that is often complementary to FT-IR, particularly for vibrations that involve a change in polarizability rather than a change in dipole moment. rsc.org For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, including the Se-C symmetric stretch.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, this method provides definitive confirmation of its elemental composition and connectivity.

The molecular weight of this compound (C₁₂H₈Br₂Se) is approximately 390.96 g/mol nih.gov. In mass spectrometry, particularly with electron impact (EI) ionization, the compound will typically exhibit a molecular ion peak ([M]⁺). A key characteristic of this molecular ion will be the distinctive isotopic pattern caused by the presence of both bromine and selenium. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Selenium has several isotopes, with ⁸⁰Se being the most abundant, followed by ⁷⁸Se. This combination results in a complex and recognizable cluster of peaks for the molecular ion and any fragments containing these elements.

While detailed fragmentation studies for this compound are not extensively published, the fragmentation pattern can be predicted based on general principles of mass spectrometry and the analysis of related structures libretexts.orgmiamioh.edu. The primary fragmentation pathways would involve the cleavage of the Carbon-Selenium (C-Se) and Carbon-Bromine (C-Br) bonds.

Expected fragmentation includes:

Loss of a bromine atom: [M - Br]⁺

Loss of a bromophenyl group: [M - C₆H₄Br]⁺, leading to a [C₆H₄BrSe]⁺ fragment.

Cleavage of the C-Se bond: This can lead to fragments such as the bromophenyl cation [C₆H₄Br]⁺.

Loss of selenium: [M - Se]⁺ resulting in a bis(4-bromophenyl) radical cation.

The analysis of metabolites of related compounds like 4-bromophenol (B116583) shows that the bromine isotope pattern is a powerful tool for qualitatively identifying bromine-containing fragments in a mass spectrum nih.gov. The presence of these characteristic isotopic signatures for bromine and selenium in the mass spectrum of this compound would provide unequivocal evidence for its structure.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision researchgate.netresearchgate.net.

While the complete crystal structure of this compound is not available in the reviewed literature, analysis of closely related diaryl selenide compounds provides significant insight into its expected molecular geometry. Studies on compounds like bis(4-acetylphenyl) selenide and bis(4-nitrophenyl) selenide reveal key structural features that are characteristic of this class of molecules researchgate.netresearchgate.netnih.gov.

A defining feature of diaryl selenides is the C-Se-C bond angle and the non-planar "paddle-wheel" conformation. The two phenyl rings are typically not in the same plane but are twisted with respect to each other, creating a significant dihedral angle researchgate.netnih.gov. This twisted conformation minimizes steric hindrance between the aromatic rings.

| Parameter | Bis(4-acetylphenyl) selenide researchgate.net | Bis(4-nitrophenyl) selenide researchgate.netnih.gov |

| C-Se-C Bond Angle | 99.58 (13)° | 99.48 (13)° |

| Dihedral Angle Between Phenyl Rings | 87.08 (11)° | 63.8 (1)° |

This table presents data from closely related compounds to illustrate typical molecular geometry, as specific data for this compound was not found in the searched literature.

Based on these related structures, this compound is expected to adopt a similar non-planar conformation with a C-Se-C bond angle of approximately 99-100° and a large dihedral angle between the two 4-bromophenyl rings.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions researchgate.netmdpi.com. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of the solid material. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts iucr.org.

In the crystal structures of related diaryl selenides, such as bis(4-acetylphenyl) selenide, the packing is stabilized by weak intermolecular C-H···O hydrogen bonds that link adjacent molecules into layers researchgate.net. In bis(4-nitrophenyl) selenide, similar weak C-H···O interactions hold the molecules together in a three-dimensional network researchgate.netnih.gov.

For this compound, which lacks strong hydrogen bond donors or acceptors, the crystal packing would be primarily dictated by weaker forces such as:

Van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules. The twisted conformation, however, may lead to offset or edge-to-face stacking rather than direct face-to-face interactions.

Halogen bonding: The bromine atoms could potentially act as halogen bond donors, interacting with electron-rich regions of neighboring molecules. Studies on other brominated aromatic compounds have demonstrated the importance of Br···Br or Br···π interactions in directing the crystal packing miamioh.edu.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

A fundamental step in computational analysis is geometry optimization. Using a specified DFT functional (like B3LYP) and basis set (such as 6-311++G(d,p)), the lowest energy, most stable three-dimensional structure of the Bis(4-bromophenyl) selenide (B1212193) molecule is calculated. This process determines key structural parameters like bond lengths (e.g., C-Se, C-Br, C-C) and bond angles (e.g., C-Se-C).

Once optimized, the electronic structure can be analyzed to understand the distribution of electrons within the molecule, which is crucial for predicting its properties and reactivity. Although specific research findings for Bis(4-bromophenyl) selenide are not present in the available literature, a typical data table resulting from such a calculation would resemble the following hypothetical structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and not based on actual published results.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | Se-C | e.g., 1.93 Å |

| C-Br | e.g., 1.91 Å | |

| Bond Angle | C-Se-C | e.g., 101.5° |

Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. A detailed computational study on this compound would calculate these values to predict its reactivity profile.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge regions. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. Green areas are neutral. An MEP analysis of this compound would identify the reactive sites, particularly around the electronegative selenium and bromine atoms, and the aromatic rings.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be proposed. For this compound, this could involve modeling its synthesis or its participation in further reactions, such as oxidation at the selenium center or substitution on the aromatic rings. These studies help identify the most energetically favorable reaction pathways and explain experimental observations. Currently, specific computational studies elucidating reaction mechanisms involving this compound are not documented in available literature.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters. For this compound, DFT methods can be used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ⁷⁷Se). These predicted values can then be compared with experimental data to confirm the molecular structure. A strong correlation between the calculated and observed spectra provides high confidence in the structural assignment. While this is a standard computational technique, published studies with predicted NMR data for this specific compound are unavailable.

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual published results.)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C-Se | e.g., 129.5 |

| C-Br | e.g., 122.0 | |

| C-H (ortho to Se) | e.g., 134.0 | |

| C-H (meta to Se) | e.g., 132.5 |

Conformational Analysis and Energetic Flexibility Indices

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this would focus on the rotation of the two 4-bromophenyl groups around the C-Se bonds. By performing a potential energy surface (PES) scan, researchers can identify the most stable conformer(s) and the energy barriers to rotation between them. This information reveals the molecule's flexibility and the energetically preferred shapes it adopts, which can influence its physical properties and biological interactions. No specific conformational analysis studies for this compound were found in the searched scientific literature.

Modeling of Supramolecular Interactions (e.g., Halogen Bonding involving Bromine, Se…O Interactions)

Computational and theoretical chemistry provides powerful tools to investigate the nuanced world of supramolecular interactions that govern the crystal packing and molecular recognition of this compound. While direct computational studies specifically targeting this compound are not extensively available in the literature, a wealth of theoretical work on analogous brominated aromatic and organoselenium compounds allows for a detailed and predictive understanding of the key non-covalent forces at play. These investigations are crucial for rationalizing solid-state structures and designing novel materials with tailored properties. The primary supramolecular interactions expected to be significant for this compound are halogen bonding involving the bromine atoms and potential chalcogen-based interactions, such as Se···O contacts.

Halogen Bonding Involving Bromine:

The bromine atoms in this compound are key players in forming halogen bonds (XBs). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of the C-Br bond, the electron density is anisotropically distributed, creating a region of positive electrostatic potential on the outer side of the bromine atom, along the extension of the C-Br bond. This positive σ-hole can interact favorably with electron-rich atoms like oxygen, nitrogen, or even another bromine atom from a neighboring molecule.

Computational modeling, typically employing Density Functional Theory (DFT), is instrumental in characterizing these interactions. Theoretical studies on various brominated organic molecules have consistently demonstrated the significance of Br···Br and Br···O/N interactions in directing their self-assembly in the solid state. For instance, computational analyses of brominated BODIPY crystals have provided insights into the nature of these interactions through methods like Quantum Theory of Atoms in Molecules (QTAIM), which characterizes non-covalent interactions by identifying electron density critical points between atoms. nih.gov

The strength of halogen bonds can be systematically evaluated through benchmark calculations on model systems. These high-level calculations, such as CCSD(T)/CBS, provide reference data for assessing the accuracy of more computationally efficient DFT methods. nih.gov For a series of halogen-bonded complexes, these benchmark studies help in understanding the interplay of electrostatics, dispersion, and induction in determining the bond strength. nih.gov

Se···O Interactions:

Selenium, as a member of the chalcogen group, can also participate in attractive non-covalent interactions known as chalcogen bonds. These are analogous to halogen bonds, where the selenium atom acts as the electrophilic center. In the context of this compound, Se···O interactions would likely occur if the molecule co-crystallizes with an oxygen-containing solvent or if it interacts with a functional group bearing an oxygen atom.

Theoretical investigations into Se···O interactions in various organoselenium compounds have elucidated their nature and strength. For example, in selenite chlorides, the analysis of theoretical electron density distributions has revealed that Se–Cl interactions can be classified as closed-shell interactions, with energies comparable to weak hydrogen bonds (1.4–2.6 kcal/mol). mdpi.com Although weak, these interactions provide additional stabilization to the crystal architecture. mdpi.com

Furthermore, computational studies on the role of halogen bonding in the activity of iodothyronine deiodinases, which feature a selenocysteine (B57510) residue, highlight the importance of selenium as a halogen bond acceptor. mdpi.comrichmond.edu These studies use DFT to calculate interaction energies and analyze orbital interactions, showing that the overlap between the selenium lone pair and the antibonding orbital of the C-X bond (where X is a halogen) is a key stabilizing factor. mdpi.com This provides a strong theoretical basis for the ability of selenium in diaryl selenides to engage in significant non-covalent interactions.

While specific energetic and geometric data for this compound must await dedicated computational studies, the established principles from analogous systems provide a robust framework for understanding its supramolecular chemistry. The interplay of bromine-centered halogen bonds and potential selenium-centered chalcogen bonds is expected to be a defining feature of its solid-state structure and its interactions with other molecules.

Interactive Data Tables

Below are illustrative data tables based on computational findings for analogous molecular systems, demonstrating the typical parameters used to characterize halogen and chalcogen bonds.

Table 1: Calculated Interaction Energies for Halogen Bonding in Model Systems

| Interacting Pair | Method | Basis Set | Interaction Energy (kcal/mol) | Reference Compound System |

| C-Br ··· O | DFT | Various | -2.0 to -5.0 | Brominated Organic Molecules |

| C-Br ··· N | DFT | Various | -3.0 to -7.0 | Brominated Heterocycles |

| C-Br ··· Br-C | DFT | 6-31G(d,p) | -1.5 to -3.0 | Brominated Aromatic Systems |

| C-I ··· Se | DFT | Various | -5.0 to -10.0 | Thyroid Hormone/Deiodinase Model |

Note: The data presented here are representative values from computational studies on various brominated and selenium-containing compounds and are intended to be illustrative of the typical strength of these interactions.

Table 2: Geometric Parameters of Supramolecular Interactions from Computational Models

| Interaction Type | Donor-Acceptor Distance (Å) | C-X···Y Angle (°) | System Studied |

| C-Br···O | 2.8 - 3.2 | 160 - 175 | Various Brominated Compounds |

| C-Br···Br | 3.4 - 3.7 | 150 - 170 (Type II) | Brominated Aromatic Crystals |

| Se···O | 3.0 - 3.5 | 155 - 170 | Organoselenium Compounds |

| N-H···Se | 3.2 - 3.6 | 140 - 160 | 4-((4-bromobenzyl)selanyl)aniline |

Note: These geometric parameters are typical ranges observed in computationally optimized structures of molecules featuring these non-covalent interactions.

Advanced Applications and Potential in Materials Science and Chemical Engineering

Role as Precursors in Advanced Materials Fabrication

Bis(4-bromophenyl) selenide (B1212193) serves as a valuable precursor in the fabrication of advanced materials, owing to its thermal stability and reactivity.

While specific studies detailing the use of Bis(4-bromophenyl) selenide as a precursor in Chemical Vapor Deposition (CVD) are not extensively documented, its potential can be inferred from the broader class of organoselenium compounds. Organoselenium compounds are utilized as precursors for the deposition of metal selenide thin films, which are crucial components in various electronic and optoelectronic devices. In a typical CVD process, a volatile precursor is introduced into a reaction chamber where it decomposes at a heated substrate, leading to the formation of a thin film.

The viability of an organoselenium compound as a CVD precursor is determined by several factors, including its volatility, thermal stability, and decomposition pathway. Diaryl selenides, such as this compound, generally exhibit good thermal stability. The presence of the C-Se bond is a key characteristic, and its bond strength influences the decomposition temperature. Compared to dialkyl selenides, diaryl selenides often have higher thermal stability, which can be advantageous for controlling the deposition process. The bromine atoms in this compound could potentially influence its volatility and reactivity during the CVD process.

The table below outlines key properties of ideal CVD precursors and how this compound is anticipated to align with them.

| Property | General Requirement for CVD Precursors | Anticipated Properties of this compound |

| Volatility | Sufficient vapor pressure to be transported into the CVD reactor. | Moderate volatility, likely requiring elevated temperatures for transport. |

| Thermal Stability | Stable enough to be transported without premature decomposition. | Good thermal stability due to the aromatic C-Se bonds. |

| Decomposition | Clean decomposition at the substrate surface to yield the desired material. | Decomposition would yield selenium for the formation of metal selenide films. The organic byproducts would need to be volatile to be easily removed. |

| Reactivity | Should react with the co-precursor (if any) at the desired temperature. | The selenium atom can react with metal precursors to form metal selenides. |

The incorporation of selenium-containing molecules into polymers and supramolecular structures is a growing area of research aimed at developing materials with novel optical, electronic, and responsive properties. Diaryl selenides, including this compound, are attractive candidates for such applications.

Selenium-containing polymers often exhibit high refractive indices, making them suitable for applications in optics and photonics. The high electron density of the selenium atom contributes significantly to the molar refractivity of the polymer. For instance, polyimides containing diaryl selenide moieties in their backbone have been synthesized and shown to possess exceptionally high refractive indices. The general structure of this compound, with its two phenyl rings, is conducive to incorporation into polymer chains through polymerization of functionalized derivatives or by using the bromine atoms as handles for post-polymerization modification.

In the realm of supramolecular chemistry, selenium atoms can participate in non-covalent interactions, such as chalcogen bonding. These interactions, analogous to hydrogen and halogen bonding, can be used to direct the self-assembly of molecules into well-defined architectures. The selenium atom in this compound can act as a chalcogen bond donor, interacting with electron-rich atoms to form ordered supramolecular structures. This opens up possibilities for the design of liquid crystals, gels, and other functional materials where the precise arrangement of molecules is crucial.

Exploration in Chalcogen Bioisosterism for Designed Molecular Architectures

Bioisosterism, the replacement of a functional group in a biologically active molecule with another group of similar physical or chemical properties, is a key strategy in drug design. The goal is to enhance potency, reduce toxicity, or improve the pharmacokinetic profile of a drug candidate. Chalcogen bioisosterism, the replacement of oxygen or sulfur with selenium, has emerged as a promising approach in medicinal chemistry. nih.gov

The substitution of sulfur with selenium in a drug molecule can lead to subtle but significant changes in its biological activity. Selenium is larger and more polarizable than sulfur, which can affect the strength of non-covalent interactions with biological targets. nih.gov Furthermore, the redox properties of selenium are distinct from those of sulfur, which can be exploited in the design of drugs that target redox-sensitive pathways.

This compound can be considered a structural analogue of Bis(4-bromophenyl) sulfide and Bis(4-bromophenyl) ether. The investigation of such analogues in medicinal chemistry could reveal the impact of chalcogen substitution on biological activity. The diaryl selenide scaffold is present in a number of biologically active molecules, and understanding the role of the selenium atom is crucial for the design of new therapeutic agents. For example, the replacement of a sulfide linkage with a selenide linkage in a drug candidate could modulate its binding affinity to a target protein or alter its metabolic stability.

The table below compares some key properties of chalcogens relevant to bioisosterism.

| Property | Oxygen (O) | Sulfur (S) | Selenium (Se) |

| Atomic Radius (pm) | 60 | 100 | 115 |

| Electronegativity (Pauling scale) | 3.44 | 2.58 | 2.55 |

| Polarizability (ų) | 0.802 | 2.90 | 3.77 |

| C-X Bond Length (Å) in Ph-X-Ph | ~1.36 | ~1.77 | ~1.91 |

| C-X-C Bond Angle (°) in Ph-X-Ph | ~124 | ~109 | ~106 |

Development of Novel Reagents and Catalysts for Organic Transformations

Organoselenium compounds have a rich history as reagents and catalysts in organic synthesis. The unique reactivity of the selenium atom allows for a variety of transformations that are often difficult to achieve with other reagents. Diaryl selenides and their derivatives, such as this compound, can be utilized in several ways in this context.

While this compound itself is not typically used as a direct catalyst, it can serve as a precursor for the generation of catalytically active selenium species. For instance, oxidation of diaryl selenides can lead to selenoxides, which are known to be effective oxidants in various organic reactions. Furthermore, the C-Se bonds in diaryl selenides can be cleaved to generate selenylating agents, which are useful for the introduction of selenium into organic molecules.

More commonly, the corresponding diselenide, Bis(4-bromophenyl) diselenide, is employed as a catalyst or pre-catalyst. Diaryl diselenides can be readily reduced to the corresponding selenolates, which are potent nucleophiles. They can also be oxidized to generate electrophilic selenium species. This dual reactivity makes them versatile catalysts for a range of reactions, including oxidations, reductions, and cyclization reactions. The catalytic cycle often involves the interconversion of selenium between different oxidation states.

Recent research has demonstrated the use of diaryl diselenides as catalysts in a variety of transformations, including:

Oxidative cyclization reactions: The formation of heterocyclic compounds is a cornerstone of organic synthesis, and diaryl diselenide catalysts have been shown to promote such reactions in the presence of an oxidant.

Electrophilic selenylation: The addition of selenium to unsaturated bonds is a useful transformation, and diaryl diselenides can serve as a source of electrophilic selenium.

Redox reactions: The ability of selenium to cycle between different oxidation states makes diaryl diselenides effective catalysts for various redox processes.

The presence of bromine atoms on the phenyl rings of this compound could also be exploited to immobilize the catalyst on a solid support, facilitating its recovery and reuse.

Q & A

Q. What are the standard protocols for synthesizing Bis(4-bromophenyl) selenide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromophenyl Grignard reagents with selenium precursors (e.g., SeCl₂) under inert atmospheres. Optimization includes controlling stoichiometry (1:1 molar ratio of aryl halide to selenium source), temperature (60–80°C), and solvent polarity (tetrahydrofuran or toluene). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (δ 7.3–7.6 ppm for bromophenyl groups), while ¹³C NMR confirms carbon-selenium bonding (C-Se typically ~125–135 ppm).

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 407.82 for C₁₂H₈Br₂Se).

- Infrared (IR) Spectroscopy : Detects Se-C stretching vibrations (~550–600 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of selenium-containing vapors.

- Store in airtight containers away from light and moisture to prevent degradation.

- Dispose of waste via approved hazardous waste protocols, as selenium compounds may release toxic H₂Se gas under acidic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) requires high-quality crystals grown via slow evaporation (e.g., dichloromethane/hexane). Data collection with a Nonius Kappa CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K provides structural parameters. Refinement using SHELXL97 resolves dihedral angles between aromatic rings (e.g., ~87° for similar selenides) and hydrogen-bonding networks. R-factor analysis (R₁ < 0.05) ensures accuracy. Software like ORTEP-3 visualizes molecular packing, revealing layer formations parallel to crystallographic planes .

Q. What strategies analyze the electronic properties of this compound, such as orbital-selective interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electron density distribution. Basis sets like 6-31G(d) for C/H/Br and Stuttgart RSC ECP for Se improve accuracy.

- UV-Vis Spectroscopy : Measures charge-transfer transitions (e.g., π→π* or n→σ*) in solutions (λmax ~250–300 nm).

- Cyclic Voltammetry : Determines redox potentials, revealing selenium’s role in electron transfer. For example, irreversible oxidation peaks near +1.2 V (vs. Ag/AgCl) indicate Se-centered reactivity .

Q. How can researchers design experiments to assess the pharmacological potential of this compound while minimizing cytotoxicity?

Methodological Answer:

- In Vitro Cytotoxicity Screening : Use primary cell lines (e.g., hepatocytes) and MTT assays to quantify cell viability. Compare with control compounds (e.g., CdSe quantum dots) to assess selenium-specific toxicity .

- Surface Functionalization : Coat the compound with polyethylene glycol (PEG) to reduce nonspecific cellular uptake. Monitor intracellular localization via confocal microscopy with fluorescent tags.

- Mechanistic Studies : Measure reactive oxygen species (ROS) generation and glutathione depletion to evaluate oxidative stress pathways. Correlate with LC50 values to establish safety thresholds .

Q. How do solvent polarity and dielectric constants influence the aggregation behavior of this compound in solution?

Methodological Answer:

- Dielectric Constant Measurements : Use a BI-870 meter to quantify solvent polarity (e.g., benzene vs. dioxane). Higher dielectric solvents (ε > 2.3) enhance dipole-dipole interactions, promoting aggregation.

- Dynamic Light Scattering (DLS) : Monitors hydrodynamic radius changes (1–100 nm range) in real time.

- Theoretical Modeling : Apply the Kirkwood-Buff theory to correlate solvent-solute interactions with observed aggregation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.